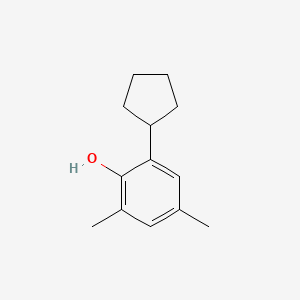

6-Cyclopentyl-2,4-xylenol

描述

Contextualization within Substituted Phenol (B47542) Chemistry Research

Substituted phenols are a cornerstone of modern chemistry, finding indispensable roles in everything from pharmaceuticals and agrochemicals to polymers. oregonstate.edu The properties and reactivity of a phenol molecule are profoundly influenced by the nature and position of the substituents on its aromatic ring. oregonstate.educhemrxiv.org The presence of electron-donating or electron-withdrawing groups can alter the acidity of the phenolic hydroxyl group and influence the regioselectivity of further chemical transformations. chemrxiv.org

6-Cyclopentyl-2,4-xylenol is classified as a sterically hindered phenol. The bulky cyclopentyl group at the ortho position to the hydroxyl group, along with the methyl groups, physically obstructs the hydroxyl group. This steric hindrance is a key feature that dictates its chemical behavior, particularly its antioxidant properties. Sterically hindered phenols are renowned for their ability to act as radical scavengers, a property leveraged in the stabilization of polymers and other materials susceptible to oxidative degradation. frontiersin.orgcambridge.org The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, forming a stable phenoxyl radical that is less reactive due to resonance stabilization and steric protection. cambridge.org

Historical Development of Synthetic Methodologies for Related Hindered Phenols

The synthesis of substituted phenols, especially those with complex substitution patterns, has been a long-standing challenge for organic chemists. oregonstate.edu Traditional methods like Friedel-Crafts alkylations of unprotected phenols often lead to a mixture of products with limited regioselectivity. oregonstate.edu

Over the years, more sophisticated and regioselective methods have been developed. These include:

Ipso-hydroxylation of arylboronic acids: This method offers a mild and efficient route to substituted phenols, utilizing readily available arylboronic acids and avoiding harsh reaction conditions. nih.gov

Cycloaddition cascades: These strategies allow for the construction of the phenolic ring with a high degree of control over the final substitution pattern. oregonstate.edu For instance, a cascade Diels-Alder/elimination/retro-Diels-Alder process has been shown to produce phenols with complete regiospecificity. oregonstate.edu

Alkylation of simpler phenols: The synthesis of many hindered phenols involves the direct alkylation of less substituted phenols. For example, the valuable antioxidant 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene can be formed from mesitylene (B46885) and an appropriate hindered phenol derivative. google.com

These advancements have paved the way for the efficient and controlled synthesis of a wide array of hindered phenols, including this compound, enabling deeper investigation into their properties and applications.

Current Research Landscape and Emerging Directions for this compound

Current research on sterically hindered phenols like this compound is multifaceted. A primary area of focus remains their application as antioxidants. Researchers are continuously exploring the synthesis of novel hindered phenols with enhanced antioxidant activity. tandfonline.comphantomplastics.com This includes the development of polymeric stabilizers where hindered phenol moieties are incorporated into a polymer backbone to improve thermal-oxidative stability. acs.org

Beyond their traditional role as stabilizers, hindered phenols are being investigated for their potential in other advanced applications. For example, the unique redox properties of some hindered phenols are being explored in the context of drug design, where they can switch from being antioxidants to pro-oxidants, a "chameleonic" behavior that could be harnessed for therapeutic purposes. mdpi.com

For this compound specifically, research is likely to focus on:

Detailed kinetic and mechanistic studies: A deeper understanding of its reaction kinetics, particularly in radical scavenging processes, will be crucial for optimizing its performance as an antioxidant.

Synthesis of derivatives: The synthesis of new derivatives of this compound could lead to compounds with tailored properties for specific applications.

Biocatalytic synthesis: The use of enzymes in the synthesis of hindered phenols is an emerging green chemistry approach that could offer more sustainable production methods. frontiersin.org

The continued exploration of this compound and its analogs promises to unlock new possibilities in materials science, medicinal chemistry, and beyond.

Structure

3D Structure

属性

CAS 编号 |

52479-94-4 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC 名称 |

2-cyclopentyl-4,6-dimethylphenol |

InChI |

InChI=1S/C13H18O/c1-9-7-10(2)13(14)12(8-9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |

InChI 键 |

VRNMLRLXNNNMIN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C2CCCC2)O)C |

产品来源 |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 6 Cyclopentyl 2,4 Xylenol

Classic and Contemporary Friedel-Crafts Alkylation Approaches for Phenol (B47542) Cyclopentylation

The introduction of a cyclopentyl group onto a phenolic ring is a cornerstone of synthesizing 6-Cyclopentyl-2,4-xylenol. The Friedel-Crafts alkylation reaction is a primary method for achieving this transformation. nih.gov This class of reaction involves the alkylation of an aromatic ring using an alkyl halide, typically in the presence of a strong Lewis acid catalyst. nih.gov

Regioselective Considerations in Cyclopentyl Moiety Introduction

A critical challenge in the Friedel-Crafts alkylation of 2,4-xylenol is controlling the position of the incoming cyclopentyl group. The hydroxyl and methyl groups on the xylenol ring direct the electrophilic substitution, but a mixture of isomers can still be formed. The substitution pattern is influenced by both electronic and steric factors. stackexchange.commnstate.edu

The hydroxyl group is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. In 2,4-xylenol, the para position is already occupied by a methyl group, leaving two ortho positions and one meta position relative to the hydroxyl group available for substitution. The position ortho to the hydroxyl group and between the two methyl groups is sterically hindered. Therefore, the primary sites for cyclopentylation are the ortho position adjacent to the hydroxyl group (C6) and the other available ortho position.

Quantum-chemical studies on similar phenol alkylations have shown that the greatest negative partial charge is often located on the carbon atom at the ortho-position to the hydroxyl group, making it electronically favored for electrophilic attack. open.ac.uk However, steric hindrance from bulky alkylating agents can favor substitution at less sterically crowded positions. stackexchange.com For larger alkyl groups, substitution at the less hindered position is often preferred. stackexchange.com

Catalyst Systems for Enhanced Ortho- and Para-Selectivity (excluding O-alkylation yields)

The choice of catalyst is paramount in directing the regioselectivity of the alkylation. While classic Lewis acids like aluminum chloride are effective, they can lead to a mixture of products. nih.govorgsyn.org Modern catalysis has focused on developing systems that offer greater control.

For achieving high ortho-selectivity, several catalytic systems have been explored:

Aluminum Thiophenoxide Catalysts : Catalysts such as aluminum thiophenoxide, aluminum thiocresoxide, and aluminum thioxylenoxide have been shown to be effective for the selective ortho-alkylation of phenols. google.com These catalysts are believed to operate through a mechanism that favors the delivery of the alkylating agent to the ortho position.

Magnesium-Based Catalysts : Magnesium oxide, magnesium carbonate, and magnesium hydroxide (B78521) have been utilized as catalysts for the vapor-phase ortho-alkylation of phenols with alcohols. google.comwipo.int Calcination of these magnesium compounds at specific temperatures can generate highly active and selective catalysts. google.com

Rhenium Carbonyls : Dirhenium decacarbonyl, Re2(CO)10, has been reported as a catalyst for the regioselective mono-alkylation of phenols at the ortho-position using alkenes as the alkylating agent. orgsyn.org This method is noted for its high selectivity for the initial ortho-alkylation. orgsyn.org

Supported Catalysts : Zinc chloride supported on alumina (B75360) has been used for the regioselective ortho-C-acylation of phenols, a related reaction, suggesting its potential for ortho-alkylation as well. rsc.org Similarly, new solid catalysts, such as silica (B1680970) gel supported aluminum phenolate, have been developed to reduce the environmental impact of traditional homogeneous catalysts and have shown ortho-selectivity in phenol alkylation. whiterose.ac.ukwhiterose.ac.uk

For para-selectivity, which is relevant for other phenol alkylations but less so for the synthesis of this compound where the para-position is blocked, hexafluoroisopropanol (HFIP) has been shown to promote highly regioselective para-alkylation of phenols with tertiary alkyl bromides. rsc.org

Table 1: Catalyst Systems for Regioselective Phenol Alkylation

| Catalyst System | Selectivity | Reaction Type | Reference |

|---|---|---|---|

| Aluminum Thiophenoxides | Ortho | Alkylation | google.com |

| Magnesium Oxide/Carbonate/Hydroxide | Ortho | Vapor-phase Alkylation | google.comwipo.int |

| Dirhenium Decacarbonyl | Ortho (mono-alkylation) | Alkylation with alkenes | orgsyn.org |

| Zinc Chloride on Alumina | Ortho | Acylation (potential for alkylation) | rsc.org |

| Silica Gel Supported Aluminum Phenolate | Ortho | Alkylation | whiterose.ac.ukwhiterose.ac.uk |

| Hexafluoroisopropanol (HFIP) | Para | Alkylation with tertiary alkyl bromides | rsc.org |

Multi-Component and Tandem Reaction Sequences for Xylenol Skeleton Construction

An alternative to the direct alkylation of a pre-existing xylenol is the construction of the substituted phenol skeleton through multi-component or tandem reactions.

Strategies for ortho,para-Dimethylphenol Scaffolding

The synthesis of the 2,4-dimethylphenol (B51704) (2,4-xylenol) core can be achieved through various methods. One common industrial approach is the methylation of phenol. This process, often carried out in the gas phase over a solid acid catalyst, can yield a mixture of methylated phenols, including o-cresol, p-cresol, and various xylenol isomers. google.comnih.gov

Tandem reactions are also being explored for the synthesis of xylenes, which can be precursors to xylenols. For instance, the synthesis of xylene from CO2 hydrogenation coupled with toluene (B28343) methylation has been reported over composite catalysts like ZnZrO and HZSM-5. nih.govresearchgate.netresearchgate.net Another approach involves the tandem Diels-Alder/dehydration reaction of biomass-derived 2,5-dimethylfuran (B142691) to produce p-xylene. rsc.org While these methods directly produce xylenes, subsequent oxidation and rearrangement or other functional group manipulations would be necessary to arrive at the 2,4-xylenol structure.

Incorporation of the Cyclopentyl Moiety in Later Stages of Synthesis

In some synthetic strategies, the cyclopentyl group is introduced at a later stage. This can be advantageous if the cyclopentyl group is sensitive to the reaction conditions used to construct the xylenol ring or if it interferes with the desired regioselectivity of other substitutions.

For example, a synthetic route could involve the preparation of a protected 2,4-dimethylphenol derivative, followed by the introduction of the cyclopentyl group via Friedel-Crafts alkylation, and finally deprotection to yield the target molecule. This approach allows for greater flexibility in the choice of reagents and reaction conditions for each synthetic step.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for alkylphenols. researchgate.net This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. inderscienceonline.com

Key areas of focus in the sustainable synthesis of this compound include:

Catalyst Development : The move from stoichiometric Lewis acid catalysts to recyclable, solid acid catalysts is a significant step towards greener synthesis. whiterose.ac.uk Supported catalysts, such as those on silica or alumina, reduce waste and simplify product purification. rsc.orgwhiterose.ac.uk

Renewable Feedstocks : While not yet widely applied to this specific compound, research into using bio-based feedstocks for producing the phenol or cyclopentyl precursors is an active area of green chemistry. researchgate.net For instance, lignin (B12514952) can be a source of phenolic compounds. researchgate.net

Solvent Selection : The use of greener solvents or solvent-free reaction conditions is another important aspect. rsc.orginderscienceonline.com Microwave-assisted synthesis under solvent-free conditions has been shown to be effective for related reactions and can lead to shorter reaction times and higher yields. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Tandem and multi-component reactions are often more atom-economical than multi-step syntheses with intermediate purification steps.

A versatile synthetic pathway for producing alkyl phenols has been developed based on the selective hydrodeoxygenation of hydroxy-, amino-, and nitro-acetophenone derivatives using a bimetallic iron-ruthenium nanoparticle catalyst. rsc.org This approach offers a potentially greener alternative to traditional methods.

Biocatalytic and Enzymatic Approaches for Phenol Derivatization

The derivatization of phenolic compounds using biocatalytic and enzymatic methods represents a significant advancement in green chemistry. rsc.orgnih.gov These techniques offer high selectivity and operate under mild conditions, minimizing the environmental impact. nih.govmdpi.com While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic phenol derivatization can be applied to this molecule.

Enzymes such as laccases, vanillyl alcohol oxidases (VAOs), and eugenol (B1671780) oxidases (EUGOs) are particularly relevant. rsc.orgmdpi.comnih.gov Laccases, which are multi-copper oxidases, catalyze the one-electron oxidation of a wide range of phenolic substrates. nih.govplos.orgnih.gov This process generates phenoxy radicals that can undergo non-enzymatic coupling to form dimers, oligomers, or polymers. mdpi.com This approach could be used to create novel, higher molecular weight derivatives of this compound with potentially altered physicochemical properties. The versatility of laccases allows for the coupling of different molecules, which could lead to the synthesis of new bioactive compounds. nih.gov

Vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO) are flavin-dependent enzymes that oxidize para-substituted phenols. mdpi.comnih.gov Research has shown that these enzymes can act on substrates with varying alkyl substituents, including 4-cyclopentylphenol. mdpi.com This suggests that this compound, which has a cyclopentyl group ortho to the hydroxyl group and methyl groups at other positions, could be a substrate for engineered variants of these enzymes. The enzymatic reaction involves the oxidation of the phenol to a quinone methide intermediate, which can then react with water or other nucleophiles. nih.gov This reactivity opens avenues for introducing new functional groups onto the phenolic ring or the cyclopentyl moiety.

The following table summarizes enzymes and their potential applications in the derivatization of phenolic compounds, which could be extrapolated to this compound.

| Enzyme Family | Substrate Examples | Potential Transformation on this compound | Reference(s) |

| Laccases | Vanillin, Flavonoids, Wine Lees Extract | Oxidative coupling to form dimers or polymers. | plos.orgmdpi.com |

| Vanillyl Alcohol Oxidase (VAO) | 4-Allylphenols, 4-Cyclopentylphenol | Oxidation to quinone methide, potential for hydroxylation. | mdpi.comnih.gov |

| Eugenol Oxidase (EUGO) | Eugenol, Chavicol, 4-Cyclopentylphenol | Oxidation and potential for further functionalization. | mdpi.com |

| Halogenases | Flavonoids | Regio- and stereospecific halogenation of the aromatic ring. | mdpi.com |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry and continuous processing offer significant advantages for the synthesis of alkylated phenols, including improved safety, efficiency, and scalability. aiche.orgmdpi.com The transition from batch to continuous manufacturing can overcome limitations associated with heat and mass transfer, especially in viscous reaction mixtures. aiche.org While specific continuous flow syntheses of this compound are not detailed in the literature, established methods for continuous phenol alkylation provide a strong foundation. google.comgoogle.com

Microreactor technology is a key component of modern flow chemistry, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comresearchgate.net For the alkylation of phenols, continuous processes often utilize fixed-bed reactors with solid acid catalysts, such as ion-exchange resins. google.com This approach avoids the use of corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. google.com The synthesis of this compound could potentially be adapted to a continuous process where 2,4-xylenol and cyclopentene (B43876) (or a cyclopentyl-containing precursor) are passed through a heated reactor containing a suitable catalyst.

The table below outlines various continuous processing methodologies that have been applied to the synthesis of substituted phenols and could be relevant for this compound.

| Technology | Reaction Type | Key Advantages | Potential Application for this compound | Reference(s) |

| Fixed-Bed Reactor with Ion Exchange Resin | Phenol Alkylation | Avoids corrosive catalysts, enables catalyst recycling. | Continuous synthesis from 2,4-xylenol and a cyclopentyl source. | google.com |

| Microreactor | Phase Transfer Alkylation | Enhanced efficiency over batch, improved heat and mass transfer. | Precise control over the alkylation reaction to improve yield and selectivity. | mdpi.com |

| Continuously Fed Stirred Tank Reactor (CSTR) | O-Methylation of Phenols | Substantially quantitative yields at atmospheric pressure. | Continuous derivatization of the hydroxyl group. | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The core structure of this compound is achiral. However, the introduction of stereocenters, for instance on the cyclopentyl ring, would lead to chiral derivatives with potentially unique biological activities. Asymmetric synthesis and chiral resolution are the primary strategies to obtain enantiomerically pure forms of such compounds. numberanalytics.com

While the stereoselective synthesis of this compound derivatives has not been specifically described, general methods for the asymmetric alkylation of phenols and the resolution of chiral phenols are well-established. nih.govacs.orgrsc.orgnih.gov Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols is a powerful method for creating chiral centers. nih.govacs.orgrsc.org A similar strategy could be envisioned where a suitably functionalized cyclopentyl precursor is used to alkylate the phenol in an enantioselective manner.

Alternatively, if a racemic mixture of a chiral derivative of this compound were synthesized, chiral resolution could be employed to separate the enantiomers. numberanalytics.com This can be achieved through several techniques:

Diastereomeric Salt Formation: Reacting the racemic phenolic derivative with a chiral resolving agent to form diastereomeric ethers or esters that can be separated by physical methods like crystallization or chromatography. google.comgoogle.com

Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Enzymatic Kinetic Resolution: Using enzymes that selectively react with one enantiomer, leaving the other unreacted.

The following table summarizes potential strategies for the stereoselective synthesis and resolution of chiral derivatives of this compound.

| Strategy | Method | Description | Applicability to this compound Derivatives | Reference(s) |

| Asymmetric Synthesis | Pd-catalyzed Asymmetric Allylic Alkylation | Intramolecular reaction to create chiral centers with high enantiomeric excess. | Synthesis of derivatives with a chiral center on a substituted cyclopentyl ring. | nih.govacs.orgrsc.org |

| Asymmetric Synthesis | Catalytic Asymmetric Dearomatization (CADA) | Creates three-dimensional cyclic compounds from planar aromatics. | Potential for creating complex chiral structures from the phenol ring. | nih.gov |

| Chiral Resolution | Diastereomeric Ether/Ester Formation | Reaction with a chiral auxiliary to form separable diastereomers. | Separation of enantiomers of a chiral derivative of this compound. | google.comgoogle.com |

| Chiral Resolution | Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Cyclopentyl 2,4 Xylenol

Electrophilic Aromatic Substitution Reactions on the Xylenol Ring

The aromatic ring of 2-cyclopentyl-4,6-dimethylphenol is highly activated towards electrophilic aromatic substitution. This is due to the cumulative electron-donating effects of the hydroxyl group, two methyl groups, and the cyclopentyl group. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The alkyl (methyl and cyclopentyl) groups are also activating, ortho/para-directing substituents, albeit weaker than the hydroxyl group. numberanalytics.com In 2-cyclopentyl-4,6-dimethylphenol, the positions ortho (2 and 6) and para (4) to the hydroxyl group are already occupied. Nevertheless, the high electron density of the ring facilitates substitution at the remaining vacant positions (3 and 5), with the regioselectivity being governed by the combined steric and electronic influences of the existing substituents.

Direct experimental studies on the halogenation and nitration of 2-cyclopentyl-4,6-dimethylphenol are not extensively documented in readily available literature. However, the reactivity can be inferred from studies on structurally similar compounds. Phenols are known to be nitrated very rapidly, even with dilute nitric acid. nih.gov Research on 2,4-xylenol demonstrates that nitration occurs at the available position ortho to the hydroxyl group (C6) to yield 6-nitro-2,4-xylenol. researchgate.net This indicates the powerful directing effect of the hydroxyl group.

For 2-cyclopentyl-4,6-dimethylphenol, the vacant positions are C3 and C5. Both are meta to the strongly activating hydroxyl group but ortho or para to the activating alkyl groups. The steric bulk of the adjacent cyclopentyl group at C2 and the methyl group at C4 would likely influence the site of attack. Halogenation, such as bromination, would be expected to proceed readily, with selectivity influenced by the reaction conditions. google.com

Interactive Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Cyclopentyl-4,6-dimethylphenol

| Position | Activating Groups (Ortho/Para to Position) | Deactivating Influences (Meta to Position) | Steric Hindrance | Predicted Reactivity |

| 3 | Cyclopentyl (para), Methyl at C4 (ortho) | Hydroxyl, Methyl at C6 | Moderate (from C2-cyclopentyl and C4-methyl) | Favorable site for substitution |

| 5 | Methyl at C4 (ortho), Methyl at C6 (ortho) | Hydroxyl, Cyclopentyl | Moderate (from C4-methyl and C6-methyl) | Favorable site for substitution |

Similar to other activated phenols, 2-cyclopentyl-4,6-dimethylphenol is expected to undergo Friedel-Crafts acylation and sulfonation reactions. Phenols are generally sulfonated with ease, for example, by reaction with concentrated sulfuric acid at ambient temperatures, a process that is typically exothermic. nih.gov The high electron density of the xylenol ring makes it a potent nucleophile for attack by acylium ions (in acylation) or sulfur trioxide (in sulfonation).

Radical Processes and Electron Transfer Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, particularly in radical-mediated reactions and electron transfer processes.

Phenolic compounds are well-established antioxidants, and their primary mechanism of action is radical scavenging via hydrogen atom transfer (HAT). The process involves the donation of the hydrogen atom from the hydroxyl group to a reactive free radical (R•), thereby neutralizing the radical and forming a relatively stable phenoxyl radical. acs.org

Chemical Pathway: (CH₃)₂(C₅H₉)C₆H₂OH + R• → (CH₃)₂(C₅H₉)C₆H₂O• + RH

The efficacy of a phenolic antioxidant is largely determined by the stability of the resulting phenoxyl radical. In the case of 2-cyclopentyl-4,6-dimethylphenol, the radical is stabilized through two main effects:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the π-system of the aromatic ring, distributing the radical character and increasing its stability.

Steric Shielding: The presence of bulky alkyl groups (cyclopentyl and methyl) at both positions ortho to the hydroxyl group (C2 and C6) provides significant steric hindrance. This shielding physically obstructs the radical center on the oxygen atom, preventing it from participating in further undesirable propagation reactions and enhancing its stability and lifetime.

The phenoxyl radical intermediate, formed during radical scavenging or through oxidation by other means (e.g., enzymatic or chemical oxidants), can undergo further reactions, most notably oxidative coupling or dimerization. acs.org Studies on the closely related 2,6-xylenol show it is highly susceptible to oxidative coupling reactions, which can lead to the formation of dimers or polymers like poly(p-phenylene oxide) (PPO). wikipedia.org

For 2-cyclopentyl-4,6-dimethylphenol, the phenoxyl radical can couple with another radical in several ways. Since the para-position (C4) is blocked by a methyl group, para-coupling is not possible. This leaves the potential for ortho-ortho, ortho-para (if one ortho position were free), or C-O coupling. Given that both ortho positions (C2 and C6) are substituted, C-C coupling at these sites is sterically hindered but could potentially lead to complex dimer structures. Oxidative C-O coupling to form a dibenzo-p-dioxin (B167043) derivative is another possible pathway, although less common for sterically hindered phenols. The specific products formed would depend heavily on the oxidant used and the reaction conditions.

Reactivity of the Cyclopentyl Substituent and its Influence on Aromatic Reactivity

The cyclopentyl group primarily influences the reactivity of the molecule in two ways: through electronic effects and steric effects.

Electronic Influence: As an alkyl group, the cyclopentyl substituent is an electron-donating group via an inductive effect (+I). libretexts.orgnumberanalytics.com This effect increases the electron density (nucleophilicity) of the aromatic ring, thereby activating it towards electrophilic substitution reactions. libretexts.org This activating nature works in concert with the hydroxyl and methyl groups to make the benzene (B151609) ring highly reactive.

Steric Influence: The cyclopentyl group exerts a significant steric effect due to its bulk and three-dimensional structure. unive.it This steric hindrance at the C2 position can direct incoming electrophiles away from the adjacent C3 position and towards the C5 position during electrophilic substitution. Furthermore, the steric bulk around the phenolic hydroxyl group contributes to the stability of the corresponding phenoxyl radical, as discussed in section 3.2.1. In some enzymatic reactions involving substituted phenols, the flexibility of the cyclopentyl ring has been suggested to allow for easier planarization of reaction intermediates, potentially affecting reaction rates. nih.gov While reactions involving the cyclopentyl group itself (e.g., ring-opening or substitution on the cyclopentyl ring) are possible under harsh conditions, they are not the primary pathways under typical organic reaction conditions, where the reactivity of the activated aromatic ring and the phenolic hydroxyl group dominates.

Functionalization of the Cyclopentyl Ring (e.g., hydroxylation, oxidation)

The cyclopentyl group, a saturated carbocycle, offers sites for functionalization that can significantly alter the molecule's properties.

Hydroxylation: The introduction of a hydroxyl group onto the cyclopentyl ring can be achieved through various oxidative methods. While direct C-H hydroxylation can be challenging, pathways involving initial activation of the ring are plausible. For instance, radical-initiated processes or enzymatic transformations could lead to the formation of hydroxylated derivatives. The regioselectivity of such reactions would be influenced by the relative stability of the potential radical or carbocation intermediates on the cyclopentyl ring.

Oxidation: Further oxidation of the cyclopentyl ring can lead to a variety of products. Oxidation of a hydroxylated cyclopentyl ring could yield cyclopentanone (B42830) derivatives. More vigorous oxidation could potentially lead to ring-opening, forming dicarboxylic acid-substituted phenols. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions. For example, flavin-dependent enzymes like vanillyl alcohol oxidase and eugenol (B1671780) oxidase are known to catalyze the oxidation of para-substituted phenols, suggesting that biocatalytic approaches could be employed for the selective oxidation of the cyclopentyl ring or other parts of the molecule. researchgate.net

Conformational Effects on Reaction Stereochemistry

The cyclopentyl ring is not planar and exists in various conformations, most commonly the envelope and half-chair forms. The specific conformation adopted by the cyclopentyl group in 6-Cyclopentyl-2,4-xylenol can exert a significant influence on the stereochemical outcome of reactions occurring at or near the ring.

The substituent's approach to the cyclopentyl ring during a reaction will be sterically hindered by the molecule's existing geometry. For reactions occurring on the ring itself, the axial and equatorial positions of the hydrogen atoms in the dominant conformation will dictate the preferred direction of attack by a reagent. For example, in a substitution reaction, the incoming group might preferentially occupy the less sterically hindered equatorial position. The conformational flexibility of the cyclopentyl ring can also play a role in the stereoselectivity of reactions at adjacent centers, including the phenolic hydroxyl group.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the modification of organic molecules, and this compound and its derivatives can participate in these reactions in several capacities.

Role as a Ligand or Ligand Precursor in Catalytic Cycles

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then act as a ligand for a variety of transition metals. The electronic properties of the resulting metal complex are influenced by the substituents on the aromatic ring. The cyclopentyl group, being an electron-donating alkyl group, can modulate the electron density at the metal center.

The steric bulk of the cyclopentyl group is a critical feature that can be exploited in catalysis. Bulky ligands are often used to create a specific coordination environment around a metal center, which can enhance catalytic activity and selectivity. In the context of this compound, the cyclopentyl group can influence the coordination geometry and the accessibility of the metal center to substrates, thereby directing the outcome of a catalytic reaction. For instance, zinc complexes supported by bulky β-diketimine ligands have been shown to be active in the ring-opening polymerization of ε-caprolactone. researchgate.net This suggests that ligands derived from this compound could be effective in similar polymerization reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgmdpi.comyale.eduysu.am Derivatives of this compound can be valuable substrates in these transformations.

To participate in a cross-coupling reaction, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or a tosylate. This "activated" phenol (B47542) can then react with a variety of organometallic reagents in the presence of a palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki-Miyaura | Organoboron compounds | C-C |

| Stille | Organotin compounds | C-C |

| Sonogashira | Terminal alkynes | C-C |

| Buchwald-Hartwig | Amines | C-N |

| Negishi | Organozinc compounds | C-C |

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the case of a derivative of this compound, the palladium(0) catalyst would first oxidatively add to the carbon-leaving group bond. Subsequent transmetalation with the organometallic reagent and reductive elimination would then yield the cross-coupled product and regenerate the palladium(0) catalyst. The steric and electronic properties of the cyclopentyl and methyl groups on the aromatic ring can influence the rates and selectivities of these steps.

Derivatization and Functionalization of 6 Cyclopentyl 2,4 Xylenol for Advanced Chemical Building Blocks

Synthesis of Ethers and Esters: Control over O-Alkylation/Acylation

The phenolic hydroxyl group of 6-cyclopentyl-2,4-xylenol is a prime site for derivatization through O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are fundamental in modifying the properties and reactivity of the parent molecule.

O-Alkylation to form Ethers: The formation of ethers from phenols, known as O-alkylation, is a well-established synthetic transformation. researchgate.net In the case of this compound, this reaction can be achieved by reacting the corresponding phenoxide with an alkyl halide. The phenoxide is typically generated in situ by treating the phenol (B47542) with a suitable base. The choice of base and reaction conditions can influence the selectivity and yield of the etherification. For instance, the alkylation of 2,6-dimethylphenol (B121312) with a tosylate proceeded regioselectively to yield the desired ether. beilstein-journals.orgnih.gov The formation of ethers can be reversible, with higher temperatures sometimes leading to de-alkylation. whiterose.ac.uk

O-Acylation to form Esters: Esterification of this compound involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. This reaction transforms the phenol into an ester, which can serve as a building block for more complex structures. For example, polyols can be esterified with unsaturated carboxylic acids to create precursors for various applications. google.com.na

The table below summarizes the key aspects of O-alkylation and O-acylation of phenols.

| Reaction Type | Reagents | Key Considerations | Resulting Functional Group |

| O-Alkylation | Alkyl halides, Tosylates, Alkenes whiterose.ac.uk | Base selection, Reaction temperature whiterose.ac.uk | Ether (-OR) |

| O-Acylation | Acyl chlorides, Acid anhydrides | Use of a base to neutralize byproducts | Ester (-O(CO)R) |

Introduction of Diverse Functional Groups on the Aromatic Ring and Cyclopentyl Moiety

Beyond the hydroxyl group, the aromatic ring and the cyclopentyl substituent of this compound offer further opportunities for functionalization, enabling the synthesis of a wide array of derivatives.

Aromatic Ring Functionalization: The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. researchgate.net The hydroxyl and alkyl groups on the ring direct incoming electrophiles to specific positions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce new functional groups onto the ring. nih.gov For instance, phenols can be readily sulfonated and nitrated. nih.gov The introduction of electron-withdrawing groups on the aromatic ring can significantly alter the reactivity of the molecule in subsequent transformations. acs.org

Cyclopentyl Moiety Functionalization: The cyclopentyl group can also be a site for chemical modification, although it is generally less reactive than the aromatic ring. Reactions involving the cyclopentyl moiety might include radical substitution or oxidation under specific conditions to introduce functional groups like hydroxyl or carbonyl groups. This allows for the creation of bifunctional molecules with reactive sites on both the aromatic and aliphatic parts of the structure.

Oligomerization and Polymerization Precursors Based on this compound

This compound and its derivatives are valuable precursors for the synthesis of oligomers and polymers, including phenolic resins and advanced polymer additives.

Phenolic resins are formed through the condensation reaction of phenols with aldehydes, typically formaldehyde. google.com this compound can participate in this polymerization process. The hydroxyl group activates the aromatic ring for electrophilic substitution by the protonated aldehyde. The methyl and cyclopentyl groups on the ring influence the substitution pattern and the degree of cross-linking in the final resin. The reaction proceeds through the formation of hydroxymethylphenol intermediates, which then condense with other phenol molecules to form methylene (B1212753) bridges, leading to a three-dimensional network structure. The steric bulk of the cyclopentyl group can affect the reaction rate and the final properties of the resin.

Derivatives of this compound can be designed to function as advanced polymer additives. For instance, by introducing specific functional groups, these molecules can act as antioxidants or stabilizers. The phenolic hydroxyl group is key to their antioxidant activity, as it can donate a hydrogen atom to trap free radicals, thereby preventing oxidative degradation of the polymer. The cyclopentyl and methyl groups can enhance the additive's solubility and compatibility with the polymer matrix. The chemical mechanism involves the interception of radical species by the phenolic compound, which itself is converted into a stable radical that does not propagate the degradation chain reaction.

Generation of Complex Molecular Architectures from this compound Scaffolds

The this compound framework serves as a versatile scaffold for the construction of more complex molecular architectures. acs.org Its inherent functionality and the potential for further derivatization allow for its incorporation into larger, multi-component structures with potential applications in materials science and medicinal chemistry.

Through multi-step synthetic sequences, the derivatized phenol can be linked to other molecular fragments. For example, ether or ester linkages can be used to connect the phenolic core to other aromatic or aliphatic units. Cross-coupling reactions on a functionalized aromatic ring can also be employed to build larger, conjugated systems. The stereochemistry of the cyclopentyl group can also be exploited to introduce chirality into the final molecule. These strategies enable the creation of intricate three-dimensional structures with tailored properties, starting from the relatively simple this compound building block. acs.org

Computational and Theoretical Chemical Studies of 6 Cyclopentyl 2,4 Xylenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods could provide a detailed picture of the electron distribution and orbital interactions within 6-Cyclopentyl-2,4-xylenol.

Density Functional Theory (DFT) Investigations of Reactivity

Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of chemical compounds. By calculating the electron density, DFT methods can determine various reactivity descriptors. For this compound, a DFT study could elucidate regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This would involve calculating properties such as electrostatic potential maps, atomic charges, and Fukui functions, which quantify the change in electron density upon the addition or removal of an electron. Such an analysis would be invaluable for predicting how this compound might interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis of Reaction Selectivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals would reveal the most likely sites for chemical reactions, thereby predicting the selectivity of various transformations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is crucial to its function and reactivity. The presence of a flexible cyclopentyl group attached to the rigid xylenol core suggests that this compound can adopt multiple conformations.

A detailed conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results would reveal the preferred spatial orientation of the cyclopentyl ring relative to the phenyl ring.

Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule and the transitions between them. This would offer insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Transition State Characterization and Energy Barrier Calculations

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state , which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction. For any proposed reaction involving this compound, calculating these parameters would be essential for assessing its feasibility.

Prediction of Reaction Pathways and Product Distribution

By mapping out the potential energy surface for a reaction, computational modeling can predict the most likely reaction pathways . This involves identifying all relevant intermediates and transition states that connect the reactants to the products. By comparing the energy barriers of different possible pathways, it is possible to predict which products will be formed and in what proportions. This predictive capability is one of the most significant contributions of computational chemistry to the study of reaction mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

The reactivity of phenols is largely centered on the hydroxyl (-OH) group, particularly its ability to donate a hydrogen atom, which is a key mechanism in antioxidant activity. The ease of this hydrogen donation is influenced by the electronic and steric effects of the substituents on the aromatic ring. In this compound, the key substituents are the two methyl groups at positions 2 and 4, and the cyclopentyl group at position 6. These alkyl groups are electron-donating, which influences the electronic properties of the phenol (B47542), and the cyclopentyl group, in particular, introduces significant steric hindrance around the hydroxyl group.

To illustrate the principles of a QSRR study for a compound like this compound, we can analyze the calculated molecular descriptors for a series of substituted phenols. These descriptors provide quantitative measures of the structural features that govern reactivity.

Molecular Descriptors and Reactivity

Several molecular descriptors are commonly used in QSRR studies of phenolic compounds to quantify their reactivity. These include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a weaker O-H bond and a higher propensity for hydrogen donation, which is often correlated with greater antioxidant activity.

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The energy of the highest energy orbital containing electrons. A higher EHOMO suggests that the molecule is more willing to donate electrons, which can be related to its reactivity as a reducing agent or antioxidant.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The energy of the lowest energy orbital that is empty of electrons. This descriptor is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap is generally associated with higher chemical reactivity.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is related to the EHOMO and is a measure of the molecule's electron-donating ability.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the ELUMO.

The following tables present a set of calculated molecular descriptors for a series of substituted phenols. This data can be used to establish a relationship between structure and reactivity.

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for a Series of Substituted Phenols

| Compound | Substituent(s) | BDE (O-H) (kcal/mol) |

| Phenol | H | 87.5 |

| 4-Methoxyphenol | 4-OCH₃ | 81.3 |

| 4-Methylphenol | 4-CH₃ | 85.1 |

| 4-Chlorophenol | 4-Cl | 86.1 |

| 4-Nitrophenol | 4-NO₂ | 91.7 |

This data is compiled from computational studies and illustrates the effect of para-substituents on the O-H bond strength. mdpi.com

Table 2: Calculated Electronic Properties for a Series of Substituted Phenols

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| Phenol | -8.52 | -0.25 | 8.27 | 8.52 | 0.25 |

| 2-Methylphenol | -8.35 | -0.18 | 8.17 | 8.35 | 0.18 |

| 4-Methylphenol | -8.28 | -0.20 | 8.08 | 8.28 | 0.20 |

| 2,4-Dimethylphenol (B51704) | -8.12 | -0.13 | 7.99 | 8.12 | 0.13 |

| 2,6-Dimethylphenol (B121312) | -8.20 | -0.09 | 8.11 | 8.20 | 0.09 |

Note: These values are representative and have been derived from various computational chemistry studies on phenolic compounds.

Analysis of Structure-Reactivity Relationships

From the data presented in the tables, several structure-reactivity relationships can be deduced:

Electronic Effects: Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), generally decrease the O-H BDE and increase the EHOMO. This is because EDGs increase the electron density on the aromatic ring and at the oxygen atom, which destabilizes the O-H bond and makes the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), increase the BDE, making hydrogen abstraction more difficult.

Steric Effects: The presence of bulky substituents near the hydroxyl group, such as the methyl groups in the ortho positions (2 and 6), can influence reactivity. While not explicitly shown in the BDE table, bulky ortho groups can sterically hinder the approach of radicals to the hydroxyl group, which may decrease the rate of reaction. However, these groups also contribute to the electronic effects that weaken the O-H bond. In the case of this compound, the large cyclopentyl group at the 6-position would be expected to have a significant steric influence on the reactivity of the hydroxyl group.

Predicting the Reactivity of this compound: Based on the trends observed, we can infer the reactivity of this compound. The two methyl groups at positions 2 and 4, and the cyclopentyl group at position 6 are all electron-donating alkyl groups. Therefore, they would be expected to lower the BDE of the O-H bond and increase the EHOMO relative to unsubstituted phenol. This suggests that this compound should be a relatively reactive hydrogen atom donor and possess antioxidant properties. The cyclopentyl group, being a larger alkyl group than methyl, would contribute to this electronic effect. Furthermore, the presence of the cyclopentyl and a methyl group at the ortho positions (6 and 2, respectively) would provide considerable steric shielding to the hydroxyl group, which could enhance the stability of the resulting phenoxyl radical, a factor that also contributes to antioxidant efficacy.

Advanced Analytical Methodologies for Investigating 6 Cyclopentyl 2,4 Xylenol in Complex Chemical Systems

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixturesmdpi.com

Chromatography is the cornerstone for separating 6-Cyclopentyl-2,4-xylenol from starting materials, byproducts, and isomers. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds, including alkylated phenols. researchgate.netdphen1.com A simple and reproducible reversed-phase HPLC (RP-HPLC) method is particularly effective for the separation and characterization of these compounds. researchgate.netsielc.com

Method development for this compound often involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netsielc.com A mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous solution, often containing an acid modifier such as phosphoric or formic acid to ensure good peak shape for the phenolic analyte. sielc.com For instance, a specific method for this compound uses a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid is typically replaced with formic acid. sielc.com Detection is commonly performed using a UV or Diode Array Detector (DAD), with wavelengths selected based on the chromophore of the phenolic ring. mdpi.comidu.ac.id Advanced methods may also employ pre-column derivatization to attach a fluorescent tag, enabling highly sensitive detection at picogram levels. dphen1.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Alternate Column | Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Gradient Example | Gradient elution with 0.1% H₃PO₄ (A) and Acetonitrile (B) | mdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min | mdpi.com |

| Detection | UV/DAD (e.g., 280 nm) | mdpi.com |

| Modifier for MS | Formic Acid replaces Phosphoric Acid | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysisresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile products of phenol (B47542) alkylation reactions. google.commdpi.com It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov

In the analysis of reaction mixtures from the synthesis of this compound, GC-MS is used to identify and quantify the desired product, unreacted starting materials, and various byproducts, including isomers. mdpi.com The product mixture is typically derivatized prior to analysis, often through silylation, to increase volatility and improve chromatographic peak shape. nih.gov The choice of GC column is critical; a non-polar column like an SE-30 or a PONA (paraffins, olefins, naphthenes, aromatics) column is often employed for the separation of alkylated phenols. google.commdpi.com

The mass spectrometer fragments the eluted compounds in a predictable manner, generating a unique mass spectrum or "fingerprint" for each component. mdpi.com This allows for the differentiation between isomers, such as O-alkylated versus C-alkylated phenols, and ortho versus para isomers, which may have very similar retention times but distinct fragmentation patterns. mdpi.com By comparing the obtained mass spectra with spectral libraries (e.g., NIST) and retention times of known standards, analysts can achieve unambiguous identification of the reaction products. researchgate.net

Table 2: Typical GC-MS Parameters for Alkylated Phenol Analysis

| Parameter | Value/Description | Source |

| GC System | Agilent 7890 or similar | mdpi.com |

| Column | HP-PONA or SE-30 | google.commdpi.com |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Injection Mode | Split/Splitless | nih.gov |

| Derivatization | Silylation (e.g., with BSTFA) | researchgate.net |

| MS Detector | Mass Selective Detector (MSD) or Time-of-Flight (TOF) | mdpi.comnih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.com |

| Identification | Comparison of retention times and mass spectra with standards and libraries | mdpi.comresearchgate.net |

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., NMR, IR, UV-Vis)

In situ spectroscopic techniques offer a window into the chemical reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products. magritek.com This information is invaluable for understanding reaction kinetics, mechanisms, and identifying transient species that may be missed by conventional offline analysis. core.ac.uk

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for monitoring homogeneous reactions online. magritek.com By flowing the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals. core.ac.uk This allows for the quantitative tracking of the disappearance of reactant signals (e.g., 2,4-xylenol) and the appearance of product signals (this compound). mdpi.comnih.gov This method provides detailed structural information and is not sensitive to the sample matrix, making it highly robust for determining reaction endpoints and kinetics. magritek.com

Other techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can also be employed for real-time monitoring, often using fiber-optic probes immersed directly in the reaction vessel. IR spectroscopy is particularly useful for tracking changes in specific functional groups, such as the phenolic -OH bond, while UV-Vis can monitor the formation or consumption of chromophoric species.

X-ray Crystallography of this compound Derivatives and Co-crystalsnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the technique is highly applicable to its derivatives and co-crystals. nih.govresearchgate.net Analysis of such structures provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the bulky cyclopentyl group relative to the phenolic ring.

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Study of a Phenolic Compound

| Parameter | Example Value | Source |

| Chemical Formula | C₁₅H₁₆BrNO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.1753 (10) | nih.gov |

| b (Å) | 8.1939 (7) | nih.gov |

| c (Å) | 14.0326 (11) | nih.gov |

| β (°) | 93.333 (1) | nih.gov |

| Volume (ų) | 1397.6 (2) | nih.gov |

| Z (Formula units/cell) | 4 | nih.gov |

| Final R indices | R = 0.028 | scispace.com |

Electrochemical Characterization of Redox Behavior

The electrochemical behavior of this compound, as a sterically hindered phenol, can be investigated using techniques like cyclic voltammetry (CV). nih.govnih.gov This method provides information about the oxidation and reduction potentials of the molecule, which is fundamental to its role as an antioxidant. nih.govresearchgate.net

In a typical CV experiment, the potential is swept across a range, and the resulting current from the oxidation of the phenol to a phenoxyl radical (and potentially further to a quinone-like species) is measured. nih.gov The oxidation potential is a key parameter that reflects the ease with which the compound can donate a hydrogen atom or an electron to scavenge free radicals. The steric hindrance provided by the cyclopentyl group and the two methyl groups influences this potential. researchgate.net Studies on similar hindered phenols show that their redox behavior can be complex, sometimes exhibiting varying degrees of reversibility depending on factors like solvent and pH. nih.gov For instance, the addition of acid can simplify the cyclic voltammogram by protecting some oxidizable groups via protonation. nih.gov

Environmental Fate and Degradation Pathways of 6 Cyclopentyl 2,4 Xylenol: a Mechanistic Perspective

Photodegradation Mechanisms and Products

The photodegradation of phenolic compounds in the aquatic environment is primarily initiated by the absorption of ultraviolet (UV) radiation. semanticscholar.orggoogle.com This absorption can lead to the excitation of the molecule and the subsequent formation of reactive species. For phenolic compounds, this often involves the generation of a hydrated electron (eaq-) and a phenoxyl radical. researchgate.netnih.gov

The general mechanism for the photodegradation of phenols can be described as follows:

Photoionization: Upon absorption of UV light, the phenolic molecule can eject an electron, forming a cation radical and a hydrated electron.

Radical Formation: The cation radical can then deprotonate to form a more stable phenoxyl radical.

Secondary Reactions: These highly reactive phenoxyl radicals can then undergo several reaction pathways, including dimerization to form biphenolic products, or reaction with other species in the environment.

In the case of substituted phenols like 2,6-dimethylphenol (B121312), photolysis in aerated solutions has been shown to yield both quinone and dimer formation. acs.org While direct photodegradation of the structurally similar 6-tert-butyl-2,4-xylenol is not expected to be a primary degradation pathway due to a lack of UV absorption, its estimated half-life for direct photolysis in water is 2.16 years. oecd.org This suggests that direct photodegradation of 6-Cyclopentyl-2,4-xylenol may be a slow process. However, indirect photodegradation, sensitized by other chromophores present in natural waters, could play a more significant role.

Table 1: Potential Photodegradation Products of Substituted Phenols

| Precursor Compound | Potential Photodegradation Products | Reference |

| 2,6-dimethylphenol | Quinones, Dimers | acs.org |

Abiotic Degradation Processes (e.g., hydrolysis, oxidation)

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes such as hydrolysis and oxidation.

Hydrolysis: Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions. epa.gov For 6-tert-butyl-2,4-xylenol, a compound structurally similar to this compound, studies have shown that it is stable in water at pH 4, 7, and 9. oecd.org This suggests that hydrolysis is not a significant degradation pathway for this compound in the environment.

Oxidation: Oxidation processes are more likely to contribute to the abiotic degradation of this compound. Phenols can react with various oxidants present in the environment, such as hydroxyl radicals (•OH). The electrochemical oxidation of para-substituted phenols has been shown to proceed via a one-electron transfer mechanism, followed by hydrolysis to form a catechol-type species. uc.ptscispace.com This suggests that the aromatic ring of this compound is susceptible to oxidative attack. The presence of the electron-donating hydroxyl and alkyl groups on the aromatic ring would facilitate this process. The oxidation of 2,6-xylenol by a Mycobacterium species was found to be inhibited by 4-chloro-3,5-dimethylphenol, leading to the accumulation of 2,6-dimethylhydroquinone (B1220660), indicating that hydroxylation of the aromatic ring is a key step. nih.gov

Table 2: General Abiotic Degradation Pathways for Substituted Phenols

| Degradation Process | Reactivity of Phenolic Compounds | Potential Products | References |

| Hydrolysis | Generally stable under environmental conditions | Not a significant pathway | oecd.orgepa.gov |

| Oxidation | Susceptible to reaction with environmental oxidants | Catechols, Hydroquinones | uc.ptscispace.comnih.gov |

Biotransformation Pathways in Model Environmental Systems (focus on chemical changes)

Biotransformation by microorganisms is a critical pathway for the degradation of many organic pollutants in the environment. For alkylphenols, biodegradation can involve modification of both the alkyl chain and the aromatic ring.

Studies on the biodegradation of alkylphenol ethoxylates have shown that they can be transformed into their corresponding alkylphenols. nih.gov The aerobic biodegradation of these compounds in soil and water systems has been observed, with half-lives ranging from approximately one to four weeks. nih.gov

More specifically, the enzymatic oxidation of 4-cyclopentylphenol, a compound with a similar cyclopentyl moiety, has been studied. The reaction yielded a single product identified as 4-(1-cyclopenten-1-yl)phenol. mdpi.com This indicates that a key biotransformation pathway for the cyclopentyl group is likely dehydrogenation to form a cyclopentenyl group.

Furthermore, the microbial degradation of xylenol isomers provides insight into the potential fate of the substituted aromatic ring of this compound. The metabolism of 2,6-xylenol by a Mycobacterium species was shown to produce 2,6-dimethylhydroquinone and citraconate, with the latter resulting from the cleavage of the aromatic ring. nih.gov A common mechanism for the bacterial degradation of phenols involves the initial formation of a catechol, which is then susceptible to ring scission. mst.dk

Based on these findings, a plausible biotransformation pathway for this compound would involve initial oxidation of the cyclopentyl group and/or hydroxylation of the aromatic ring, followed by ring cleavage.

Table 3: Observed Biotransformation Products of Related Phenolic Compounds

| Starting Compound | Key Biotransformation Product(s) | Organism/System | Reference |

| 4-Cyclopentylphenol | 4-(1-Cyclopenten-1-yl)phenol | Vanillyl-alcohol oxidase, Eugenol (B1671780) oxidase | mdpi.com |

| 2,6-Xylenol | 2,6-Dimethylhydroquinone, Citraconate | Mycobacterium sp. | nih.gov |

| Phenols (general) | Catechols | Various microorganisms | mst.dk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。